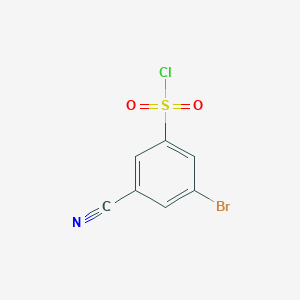

3-Bromo-5-cyanobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 3-Bromo-5-cyanobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-cyanobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXIVSGVEAXENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702041 | |

| Record name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49674-17-1 | |

| Record name | 3-Bromo-5-cyanobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49674-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (CAS 49674-17-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, a trifunctional reagent, has emerged as a valuable scaffold. Its utility lies in the orthogonal reactivity of its sulfonyl chloride, bromo, and cyano functionalities, which allows for a stepwise and controlled elaboration of the molecular framework. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory and developmental settings.

Section 1: Core Chemical and Physical Properties

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a crystalline solid at room temperature. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 49674-17-1 | [1][2] |

| Molecular Formula | C₇H₃BrClNO₂S | [1] |

| Molecular Weight | 280.53 g/mol | [1][2] |

| Melting Point | 85 °C | [2] |

| Appearance | White to off-white crystalline solid | |

| Synonyms | 3-Bromo-5-cyanobenzenesulfonyl chloride | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride typically involves a multi-step sequence starting from a readily available substituted aniline. While specific peer-reviewed protocols for this exact molecule are not abundant in publicly accessible journals, a general and robust synthetic pathway can be extrapolated from established methods for preparing substituted benzenesulfonyl chlorides. A common approach is the diazotization of the corresponding aniline followed by a sulfochlorination reaction.

A plausible synthetic route is outlined below:

Caption: Key reaction pathways for 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.

Sulfonamide Formation

The sulfonyl chloride moiety is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C.

-

Add 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (1.05 equivalents) portion-wise.

-

If not using pyridine as the solvent, add a base such as triethylamine or diisopropylethylamine (1.5 equivalents) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Purify the resulting sulfonamide by crystallization or column chromatography.

Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting amine and the formation of a more non-polar product by TLC. The formation of the sulfonamide can be confirmed by the appearance of characteristic N-H stretching bands (for primary amine reactants) in the IR spectrum and the expected shifts in the NMR spectrum.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond can be selectively functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [3][4]This allows for the introduction of a wide variety of aryl or vinyl substituents, significantly increasing molecular complexity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Purify the biphenyl product by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Degassing the reaction mixture is crucial to prevent catalyst deactivation.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Chemistry of the Cyano Group

The nitrile functionality can be transformed into other valuable groups, such as a carboxylic acid (via hydrolysis) or an amine (via reduction), further expanding the synthetic possibilities.

Section 5: Applications in Drug Discovery

The unique trifunctional nature of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride makes it a valuable building block for the synthesis of various classes of biologically active molecules, including kinase inhibitors and GPCR modulators. [5][6][7][8][9][10][11]

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that interacts with the ATP-binding site of the enzyme. The 3-bromo-5-cyanophenylsulfonamide scaffold can be readily synthesized from this reagent and further elaborated. For instance, the bromine atom can be used as a handle for Suzuki coupling to introduce a hinge-binding motif, while the cyano group can interact with specific residues in the active site or be used for further functionalization.

Case Study: GPCR Modulators

G-protein coupled receptors are a major class of drug targets. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising therapeutic strategy. [5][7][9][12]The scaffold derived from 3-Bromo-5-cyanobenzene-1-sulfonyl chloride can be used to synthesize libraries of compounds for screening against GPCRs. The diverse functionalities allow for the exploration of structure-activity relationships in a systematic manner.

Section 6: Safety, Handling, and Storage

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Identification:

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [1]* GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark). [1] Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes. [13] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, as the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. [1]

References

-

PubChemLite. 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S). [Link]

- Google Patents.

-

ResearchGate. Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

-

National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

- Google Patents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Frontiers Media S.A. Molecular Modulators of GPCRs Signal Transduction. [Link]

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. [Link]

-

MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

LookChem. Synthesis of [35S]aryl sulfonyl chlorides from [35S]elemental sulfur. [Link]

-

Anichem. 3-bromo-5-cyanobenzenesulfonyl chloride In Stock. [Link]

-

National Center for Biotechnology Information. Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

-

National Center for Biotechnology Information. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]

-

National Center for Biotechnology Information. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[2][14]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. [Link]

-

National Center for Biotechnology Information. Development of allosteric modulators of GPCRs for treatment of CNS disorders. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

Supporting Information. General experimental details. [Link]

-

National Center for Biotechnology Information. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. [Link]

-

ChemBK. 3-bromo-5-methoxybenzene-1-sulfonyl chloride. [Link]

-

SpectraBase. 1,3,5-Benzenetricarbonyl chloride - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. CAS 49674-17-1 | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride - Synblock [synblock.com]

- 2. biosynth.com [biosynth.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. frontiersin.org [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.pt [fishersci.pt]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromo-5-cyanobenzene-1-sulfonyl Chloride: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a critical building block in contemporary organic synthesis. Its trifunctional nature—featuring a reactive sulfonyl chloride, a versatile cyano group, and a bromine atom amenable to cross-coupling reactions—makes it an invaluable intermediate for constructing complex molecular architectures. This guide offers a comprehensive overview of its physical properties, chemical reactivity, and strategic applications, providing researchers with the technical insights necessary for its effective utilization in drug discovery and materials science.

Core Compound Identification and Structure

A precise understanding of a reagent begins with its fundamental identifiers and molecular structure.

-

Synonyms : 3-Bromo-5-cyanobenzenesulfonyl chloride[1]

Table 1: Key Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 280.53 g/mol | [1][2] |

| Melting Point | 85 °C | [2] |

| Appearance | Solid (form may vary) | Assumed from MP |

| Storage | Store in a dry, sealed place | [1] |

The arrangement of the functional groups on the benzene ring dictates the compound's reactivity and steric profile. The 1,3,5-substitution pattern minimizes steric hindrance around each functional group, allowing for selective chemical transformations.

Caption: 2D structure of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.

Spectroscopic Signature: A Predictive Analysis

For a molecule to be used with confidence, its identity must be verifiable. The following is an expert analysis of the expected spectroscopic data, which serves as a baseline for quality control and reaction monitoring.

-

¹H NMR Spectroscopy : The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, one would expect three distinct signals, likely appearing as complex multiplets or distinct singlets/doublets depending on the coupling constants.

-

¹³C NMR Spectroscopy : The spectrum should reveal seven distinct carbon signals: four for the aromatic ring (two substituted, two protonated), and one for the cyano group (C≡N). The carbons bonded to the bromine and sulfonyl chloride groups will be significantly influenced by their respective electron-withdrawing effects.

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include strong absorptions for the sulfonyl group (S=O stretches, typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), a sharp, medium-intensity peak for the cyano group (C≡N stretch, ~2220-2240 cm⁻¹), and a peak in the fingerprint region for the C-Br bond.

-

Mass Spectrometry : The mass spectrum provides definitive structural confirmation. The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), resulting in a complex cluster of peaks that can be calculated and matched. Predicted mass spectrometry data shows an [M+H]⁺ adduct at an m/z of approximately 279.88.[3]

Chemical Reactivity and Handling Protocols

The utility of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride stems from the distinct reactivity of its sulfonyl chloride functional group.

Core Reactivity: The Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[4][5] This reaction is the cornerstone of its application in synthesis.

Caption: General nucleophilic substitution at the sulfonyl chloride center.

This reactivity allows for the facile synthesis of:

-

Sulfonamides : Reaction with primary or secondary amines is a fundamental transformation in medicinal chemistry.[6] Compounds containing the sulfonamide moiety are known for a wide spectrum of bioactivities, including antibacterial and anti-inflammatory properties.[7]

-

Sulfonate Esters : Reaction with alcohols yields sulfonate esters. These esters can act as good leaving groups in subsequent nucleophilic substitution reactions.[8]

-

Hydrolysis : The compound is moisture-sensitive and will hydrolyze in the presence of water to the corresponding sulfonic acid. This necessitates careful handling and storage under anhydrous conditions.[1][9]

Safety and Handling: A Self-Validating Protocol

Trustworthiness in the laboratory is built on safe and reproducible procedures. Due to its corrosive nature and reactivity with water, strict handling protocols are mandatory.

-

Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust and contact with skin or eyes.[10]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9]

-

In Case of Exposure : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9]

Strategic Applications in Drug Discovery and Development

The true power of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride lies in the orthogonal reactivity of its three functional groups, which can be addressed sequentially to build molecular complexity. Substituted benzenesulfonyl chlorides are important intermediates in the synthesis of pharmaceuticals and herbicides.[11][12]

Caption: Orthogonal reactivity pathways of the core scaffold.

-

Sulfonamide Synthesis : The primary use is reacting the sulfonyl chloride with an amine of interest to form a stable sulfonamide linkage, a privileged scaffold in medicinal chemistry.

-

Palladium-Catalyzed Cross-Coupling : The C-Br bond serves as a handle for introducing new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling. This allows for the extension of the molecular framework after the sulfonamide has been formed.

-

Cyano Group Modification : The cyano group can be retained as a polar contact in a final molecule, or it can be chemically transformed. It can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both common bioisosteres. Alternatively, it can be reduced to a primary amine, providing another point for diversification.

Exemplar Experimental Protocol: Synthesis of a N-Aryl Sulfonamide

To illustrate the practical application, the following is a robust, step-by-step protocol for the synthesis of a sulfonamide. The causality behind each step is explained to ensure reproducibility and understanding.

Objective : To synthesize N-(4-methoxyphenyl)-3-bromo-5-cyanobenzene-1-sulfonamide.

Materials :

-

3-Bromo-5-cyanobenzene-1-sulfonyl chloride (1.0 eq)

-

4-Methoxyaniline (p-anisidine) (1.05 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-cyanobenzene-1-sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride starting material.

-

-

Addition of Amine and Base : In a separate flask, dissolve 4-methoxyaniline (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C (ice bath). Following the amine addition, add dry pyridine (2.0 eq) dropwise, keeping the temperature at 0 °C.

-

Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is cooled to control the exothermic reaction rate.

-

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Causality: TLC provides a simple, real-time assessment of the reaction's completion, preventing premature workup or unnecessarily long reaction times.

-

-

Aqueous Workup : Upon completion, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, brine.

-

Causality: This multi-step washing procedure systematically removes unreacted starting materials, the basic catalyst, and aqueous-soluble byproducts, which is a cornerstone of purification.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removal of all residual water is essential before removing the solvent to prevent potential hydrolysis or product degradation upon concentration.

-

-

Purification : Purify the resulting crude solid by recrystallization or flash column chromatography to yield the pure N-(4-methoxyphenyl)-3-bromo-5-cyanobenzene-1-sulfonamide.

-

Causality: Purification is the final step to ensure the product meets the high-purity standards required for subsequent research and development activities.

-

Conclusion

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is more than a simple chemical reagent; it is a strategic platform for the efficient synthesis of diverse and complex molecules. Its well-defined physical properties, predictable spectroscopic profile, and versatile, orthogonal reactivity make it an indispensable tool for chemists in the pharmaceutical and materials science industries. A thorough understanding of its characteristics and handling requirements, as detailed in this guide, is the foundation for leveraging its full synthetic potential.

References

-

PubChem, 3-Bromo-5-chlorobenzoyl chloride, [Link]

-

PubChemLite, 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S), [Link]

-

King, J. F., Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media, Pure and Applied Chemistry, [Link]

-

King, J. F. et al., Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides, Journal of the American Chemical Society, [Link]

-

Ashenafi, D. et al., Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities, Molecules, [Link]

- Google Patents, Preparation method of substituted benzene sulfonyl chloride,

-

Al-Azzawi, A. M. et al., Synthesis of some new aryl sulfonyl derivatives and study of their biological activity, Journal of Physics: Conference Series, [Link]

-

Chemistry LibreTexts, Amines as Nucleophiles, [Link]

-

King, J. F. et al., Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH, Canadian Journal of Chemistry, [Link]

-

The Organic Chemist, Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl), YouTube, [Link]

Sources

- 1. CAS 49674-17-1 | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride - Synblock [synblock.com]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S) [pubchemlite.lcsb.uni.lu]

- 4. publications.iupac.org [publications.iupac.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-5-cyanobenzene-1-sulfonyl chloride: Physicochemical Properties and Methodologies for the Research Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 3-Bromo-5-cyanobenzene-1-sulfonyl chloride. We will delve into its core physicochemical properties, with a specific focus on its melting point, a critical parameter for identity and purity assessment. Beyond a simple data sheet presentation, this document elucidates the practical methodologies and scientific rationale essential for the accurate characterization of this versatile reagent in a laboratory setting.

Core Physicochemical Profile

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds widely utilized in organic synthesis, particularly in the construction of sulfonamides—a common motif in medicinal chemistry. Its precise structure informs its reactivity and physical properties.

A critical parameter for any solid-state reagent is its melting point, which provides a reliable indication of purity. For 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, the reported melting point is 85 °C [1]. This value serves as a primary benchmark for researchers synthesizing or procuring this compound. A significant deviation or a broad melting range would suggest the presence of impurities, necessitating further purification.

For clarity and ease of reference, the key identification and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 49674-17-1 | [1][2] |

| Molecular Formula | C₇H₃BrClNO₂S | [1][2][3] |

| Molecular Weight | 280.53 g/mol | [1][2] |

| Melting Point | 85 °C | [1] |

| Synonyms | 3-Bromo-5-cyanobenzenesulfonyl chloride | [2] |

The Imperative of Accurate Melting Point Determination

In the context of drug discovery and development, the purity of a building block like 3-Bromo-5-cyanobenzene-1-sulfonyl chloride is paramount. The melting point is the first line of defense in quality control. An impure reagent can lead to failed reactions, the generation of unwanted side-products, and complicated purification steps, ultimately wasting valuable time and resources.

The presence of impurities disrupts the crystal lattice of a solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the temperature range over which the substance melts. Therefore, a sharp melting point at or very near the literature value of 85 °C is a strong indicator of high purity.

Self-Validating Protocol for Melting Point Determination

To ensure trustworthy and reproducible results, a standardized protocol for melting point determination is essential. The methodology described below is designed to be a self-validating system, where careful observation and technique provide confidence in the obtained value.

Objective: To accurately determine the melting range of a sample of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.

Materials:

-

Sample of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample preparation)

Step-by-Step Methodology:

-

Sample Preparation:

-

Causality: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer within the capillary tube. Large crystals can lead to air pockets and an inaccurate reading.

-

Procedure: If the sample consists of large crystals, gently crush it to a fine powder using a clean, dry mortar and pestle. Ensure the sample is completely dry, as residual solvent will significantly depress the melting point.

-

-

Capillary Tube Packing:

-

Causality: A properly packed sample is crucial. Too little sample will be difficult to observe, while too much will create a temperature gradient within the sample itself, leading to a broad melting range.

-

Procedure: Tap the open end of a capillary tube into the powdered sample to force a small amount of material into the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Melting Point Apparatus Operation:

-

Causality: A slow heating rate near the expected melting point is critical for allowing the temperature of the heating block and the sample to equilibrate. A rapid ramp rate will cause the thermometer to read a lower temperature than the actual melting temperature of the sample.

-

Procedure:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set the initial heating rate to be rapid (e.g., 10-15 °C per minute) to approach the expected melting point quickly (to ~70 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observe the sample closely through the magnifying eyepiece.

-

-

-

Data Recording and Interpretation:

-

Causality: The melting range is the most informative piece of data. The onset of melting indicates the presence of the first liquid, while the complete liquefaction marks the end of the phase transition.

-

Procedure:

-

Record the temperature at which the first drop of liquid is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting range is reported as T₁ - T₂. For a pure sample of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, this range should be narrow (e.g., 84-85 °C or 85-86 °C) and centered around the literature value.

-

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the critical decision points and validation steps.

Caption: Workflow for Accurate Melting Point Determination.

Synthetic Context: The Origin of Sulfonyl Chlorides

Understanding the synthesis of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride provides valuable context for potential impurities. Aryl sulfonyl chlorides are commonly prepared from the corresponding anilines. A general and robust method involves a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide and chloride sources. A patent for a similar process describes the diazotization of a substituted aniline to form a diazonium salt, which is then converted to the sulfonyl chloride[4].

This multi-step synthesis underscores the importance of characterization. Potential impurities could include unreacted starting materials, intermediates, or byproducts from side reactions. The melting point serves as a crucial checkpoint to validate the success of the synthesis and subsequent purification steps.

The diagram below outlines a generalized pathway for the synthesis of aryl sulfonyl chlorides, illustrating the critical transformation.

Caption: Generalized Synthetic Pathway to Aryl Sulfonyl Chlorides.

Conclusion

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a valuable reagent whose utility is directly tied to its purity. The melting point of 85 °C is a fundamental property that, when measured correctly, provides the research scientist with a high degree of confidence in the material's quality. By adhering to the meticulous protocol outlined in this guide, professionals in drug discovery and chemical synthesis can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This commitment to analytical rigor is a cornerstone of sound research and development.

References

-

PubChem. (n.d.). 3-bromo-5-cyanobenzene-1-sulfonyl chloride. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 49674-17-1 | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride - Synblock [synblock.com]

- 3. PubChemLite - 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S) [pubchemlite.lcsb.uni.lu]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, a bespoke building block in medicinal chemistry, is no exception. Its utility in the synthesis of innovative therapeutics is directly tied to its behavior in various solvent systems. This guide offers a comprehensive exploration of the solubility characteristics of 3-bromo-5-cyanobenzene-1-sulfonyl chloride, providing both a predictive overview and robust experimental protocols for its precise determination.

Substituted benzenesulfonyl chlorides are a class of reagents widely employed in the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[1] The reactivity of the sulfonyl chloride group allows for the facile introduction of a sulfonyl moiety, which can act as a key pharmacophoric element or a bioisostere for other functional groups.[2] The specific substitution pattern of 3-bromo-5-cyanobenzene-1-sulfonyl chloride, featuring both a bromine atom and a nitrile group, offers medicinal chemists unique vectors for molecular elaboration and modulation of physicochemical and pharmacological properties.

Physicochemical Properties of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

A foundational understanding of a molecule's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Chemical Name | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride | [3] |

| Synonyms | 3-Bromo-5-cyanobenzenesulfonyl chloride | [3] |

| CAS Number | 49674-17-1 | [3] |

| Molecular Formula | C₇H₃BrClNO₂S | [4] |

| Molecular Weight | 280.53 g/mol | [4] |

| Melting Point | 85 °C | [4] |

Predicted Solubility Profile

Sulfonyl chlorides are known to be reactive towards protic solvents such as water and alcohols, undergoing solvolysis to form the corresponding sulfonic acid or ester.[6] This reactivity effectively renders them "insolubly reactive" in these media for practical synthetic purposes, although some degree of dissolution precedes the reaction.

Conversely, they are generally expected to exhibit good solubility in a range of common aprotic organic solvents. This is due to the polar nature of the sulfonyl chloride group and the organic character of the substituted benzene ring.

Table of Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Reactive / Insoluble | The electrophilic sulfonyl chloride group reacts with nucleophilic hydroxyl groups, leading to decomposition.[6] |

| Aprotic Polar Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar sulfonyl chloride moiety without reacting, and the aromatic ring contributes to favorable interactions.[5] |

| Aprotic Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Moderate to Low | Solubility is expected to be lower in nonpolar solvents due to the polarity of the sulfonyl chloride group. |

It is crucial for researchers to recognize that this predicted profile serves as a general guideline. The actual quantitative solubility in any given solvent will be influenced by factors such as temperature and the presence of any impurities. Therefore, experimental determination is strongly recommended for any application where precise solubility is a critical parameter.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise and reliable solubility data, the equilibrium shake-flask method is a well-established and robust technique.[7][8] This method determines the thermodynamic solubility of a compound in a specific solvent at a given temperature.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of glass vials, add a known volume (e.g., 1-2 mL) of the desired organic solvent.

-

Add an excess amount of 3-bromo-5-cyanobenzene-1-sulfonyl chloride to each vial. A sufficient excess is present when a solid phase of the compound is clearly visible at the bottom of the vial after initial mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 36h, 48h) to confirm that the measured concentration does not change over time, thereby verifying that equilibrium has been established.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. It is critical to avoid aspirating any solid particles.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any fine, suspended particles that could artificially inflate the measured concentration.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of 3-bromo-5-cyanobenzene-1-sulfonyl chloride should be used for accurate quantification.

-

Calculate the original solubility in the chosen solvent by applying the dilution factor to the measured concentration. The results are typically expressed in units of mg/mL or mol/L.

-

Causality Behind Experimental Choices

-

Use of Excess Solute: Adding an excess of the solid ensures that the solution becomes saturated and that the dissolution and precipitation processes are in a state of dynamic equilibrium.[9]

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and accurate thermodynamic solubility data.

-

Agitation: Continuous agitation facilitates the dissolution process and helps in reaching equilibrium more rapidly by ensuring the entire volume of the solvent is in contact with the solid.

-

Filtration: The filtration step is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.[8]

Applications and Implications in Drug Development

A thorough understanding of the solubility of 3-bromo-5-cyanobenzene-1-sulfonyl chloride is not merely an academic exercise; it has profound practical implications for its use as a building block in drug discovery.

Caption: Impact of solubility data on drug development.

-

Reaction Condition Optimization: Knowledge of solubility allows chemists to select the most appropriate solvent for a reaction, ensuring that the starting materials are fully dissolved for a homogeneous reaction, which often leads to faster reaction rates, higher yields, and fewer side products.

-

Purification and Crystallization: Solubility data is indispensable for developing effective purification strategies. The selection of an appropriate solvent and antisolvent system for recrystallization is directly guided by the solubility of the compound and its impurities at different temperatures.

-

Predicting Downstream Properties: While the final active pharmaceutical ingredient (API) will have its own distinct solubility profile, understanding the solubility of key intermediates can provide early insights into the potential challenges and opportunities related to the solubility of the final drug candidate.

Conclusion

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel therapeutic agents. While quantitative solubility data for this compound is not widely published, a predictive understanding of its solubility in common organic solvents can be inferred from the general behavior of arylsulfonyl chlorides. For applications demanding precision, the detailed experimental protocol provided in this guide offers a robust framework for determining its thermodynamic solubility. By investing in the characterization of such fundamental properties, researchers can accelerate the drug discovery process, enabling more efficient synthesis, purification, and ultimately, the development of new medicines.

References

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–864.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. InTech.

- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.

- Moody, C. J., & Rees, C. W. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(5), 514-517.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

- Google Patents. Preparation method of substituted benzene sulfonyl chloride.

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Cardiff University. Development of benzofuran-derived sulfamates as dual aromatase-steroid sulfatase inhibitors (DASIs). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [https://chem.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2023_JACS_One-Pot_Synthesis_of_Sulfonamides.pdf]([Link] Macmillan Group/files/publications/2023_JACS_One-Pot_Synthesis_of_Sulfonamides.pdf)

- Banjoko, O., & Okwuiwe, R. (1983). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 48(10), 1558–1561.

- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. International Journal of Pharmaceutical Sciences and Research, 10(7), 3345-3351.

-

PubChemLite. 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S). [Link]

-

Anichem. 3-bromo-5-cyanobenzenesulfonyl chloride In Stock. [Link]

Sources

- 1. How to synthesize Benzene Sulfonyl Chloride from benzene? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. CAS 49674-17-1 | 3-Bromo-5-cyanobenzene-1-sulfonyl chloride - Synblock [synblock.com]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data of 3-Bromo-5-cyanobenzene-1-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a key bifunctional molecule increasingly utilized in medicinal chemistry and materials science. Its distinct substitution pattern on the aromatic ring, featuring an electron-withdrawing cyano group and a bromine atom, alongside the highly reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. An in-depth understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, grounded in fundamental principles and supported by data from analogous compounds. As a self-validating system, this document aims to equip researchers with the expertise to interpret the spectral data confidently and to explain the causality behind experimental choices in spectroscopic analysis.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic characteristics.

| Property | Value | Source |

| Chemical Formula | C₇H₃BrClNO₂S | [1][2] |

| Molecular Weight | 280.53 g/mol | [1][2] |

| CAS Number | 49674-17-1 | [1][2] |

| Melting Point | 85 °C | [2] |

| Appearance | White to off-white solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride. Due to the reactive nature of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are the solvents of choice for NMR analysis to prevent solvolysis.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The ¹H NMR spectrum of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride is expected to be simple yet highly informative, displaying signals only in the aromatic region. The three protons on the benzene ring are in distinct chemical environments due to the unsymmetrical substitution pattern.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | t (triplet) | ~1.5 |

| H-4 | 8.1 - 8.3 | t (triplet) | ~1.5 |

| H-6 | 8.0 - 8.2 | t (triplet) | ~1.5 |

Interpretation and Rationale:

-

Downfield Chemical Shifts: All three aromatic protons are expected to resonate at significantly downfield chemical shifts (typically > 8.0 ppm). This is a direct consequence of the strong electron-withdrawing effects of the sulfonyl chloride (-SO₂Cl), cyano (-CN), and bromo (-Br) groups. These groups deshield the aromatic protons, causing them to experience a stronger effective magnetic field.

-

Multiplicity: The protons at positions 2, 4, and 6 will appear as triplets. This is due to meta-coupling with their two neighboring aromatic protons. The magnitude of this meta-coupling (⁴JHH) is typically small, around 1.5-2.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, all seven carbon atoms are chemically non-equivalent and should give rise to seven distinct signals.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-1 (C-SO₂Cl) | 142 - 145 | Attached to the strongly electron-withdrawing sulfonyl chloride group. |

| C-2 (C-H) | 130 - 133 | Aromatic CH, influenced by adjacent electron-withdrawing groups. |

| C-3 (C-Br) | 120 - 123 | Attached to bromine, which has a moderate deshielding effect. |

| C-4 (C-H) | 138 - 141 | Aromatic CH, deshielded by both the sulfonyl chloride and cyano groups. |

| C-5 (C-CN) | 115 - 118 | Attached to the cyano group, which is strongly shielding. |

| C-6 (C-H) | 135 - 138 | Aromatic CH, deshielded by the adjacent sulfonyl chloride and bromo groups. |

| C-7 (-CN) | 116 - 119 | Quaternary carbon of the nitrile group. |

Expert Insights:

-

The chemical shifts of the aromatic carbons are highly sensitive to the nature of the substituents. The ipso-carbons (carbons directly attached to the substituents) show the most significant shifts.

-

The carbon attached to the sulfonyl chloride group (C-1) will be the most downfield of the aromatic carbons due to the strong deshielding effect of the -SO₂Cl group.

-

The carbon of the cyano group (-CN) will appear in a characteristic region for nitriles.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the identification of key functional groups present in 3-Bromo-5-cyanobenzene-1-sulfonyl chloride. The spectrum is expected to be dominated by absorptions arising from the sulfonyl chloride and cyano moieties, as well as the aromatic ring.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Weak to Medium | Stretching |

| Cyano (C≡N) | 2240 - 2220 | Sharp, Medium to Strong | Stretching |

| Aromatic C=C | 1600 - 1450 | Medium | Stretching |

| Sulfonyl (S=O) | 1385 - 1365 | Strong | Asymmetric Stretching |

| Sulfonyl (S=O) | 1180 - 1160 | Strong | Symmetric Stretching |

| C-Br | 700 - 500 | Medium to Strong | Stretching |

| S-Cl | 600 - 500 | Medium to Strong | Stretching |

Causality in Spectral Features:

-

Sulfonyl Group: The two strong bands for the S=O stretching vibrations are highly characteristic of sulfonyl chlorides and are often the most prominent features in the spectrum.

-

Cyano Group: The sharp absorption for the C≡N stretch is a clear indicator of the nitrile functionality. Its position can be influenced by conjugation with the aromatic ring.

-

Aromatic Ring: The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can also provide information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, further confirming its structure. Due to the presence of bromine and chlorine, the mass spectrum will exhibit characteristic isotopic patterns.

Predicted Mass Spectrometry Data:

| Ion | m/z (relative abundance) | Interpretation |

| [M]⁺ | 279/281/283 | Molecular ion peak showing isotopic pattern for one bromine and one chlorine atom. |

| [M-Cl]⁺ | 244/246 | Loss of a chlorine radical. |

| [M-SO₂]⁺ | 215/217 | Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds. |

| [M-SO₂Cl]⁺ | 180/182 | Loss of the sulfonyl chloride radical. |

| [C₆H₃BrCN]⁺ | 181/183 | Fragment corresponding to bromobenzonitrile cation. |

Trustworthiness Through Isotopic Patterns:

The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex but highly diagnostic isotopic pattern for the molecular ion and any fragments containing these halogens. The accurate prediction and observation of these patterns provide a high degree of confidence in the assigned structure.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the sample with dry potassium bromide. Alternatively, for a rapid analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a suitable method for this relatively stable molecule.

-

Analysis: Utilize a high-resolution mass spectrometer to accurately determine the m/z values and resolve the isotopic patterns.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.

Caption: A streamlined workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and mass spectrometry. This guide has provided a detailed theoretical framework and practical considerations for acquiring and interpreting this data. By understanding the influence of the various functional groups on the spectroscopic output, researchers can confidently identify this important synthetic building block and ensure the integrity of their subsequent chemical transformations.

References

Sources

1H NMR spectrum of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, a key intermediate in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on molecular structure, and provides a validated experimental protocol for data acquisition. By integrating fundamental NMR theory with practical insights, this guide serves as an authoritative resource for the structural characterization of this and similar polysubstituted aromatic compounds.

Molecular Structure and Symmetry Analysis

3-Bromo-5-cyanobenzene-1-sulfonyl chloride possesses a unique substitution pattern on the benzene ring that is fundamental to interpreting its ¹H NMR spectrum. The molecule is substituted at the 1, 3, and 5 positions with a sulfonyl chloride (-SO₂Cl), a bromo (-Br), and a cyano (-CN) group, respectively. The remaining positions—2, 4, and 6—are occupied by hydrogen atoms.

A critical feature of this 1,3,5-trisubstituted pattern is the presence of a C₂ axis of symmetry that bisects the C1-C4 bond. This symmetry element renders the protons at positions 2 and 6 (H²) and (H⁶) chemically and magnetically equivalent. The proton at position 4 (H⁴) is unique as it lies on the axis of symmetry. Consequently, the molecule contains only two distinct sets of proton environments.[1] This analysis leads to the primary prediction: the ¹H NMR spectrum will exhibit exactly two signals in the aromatic region.

Figure 1: Molecular structure and proton designations.

Theoretical Prediction of the ¹H NMR Spectrum

The appearance of an NMR spectrum is governed by three core principles: chemical shift, spin-spin coupling, and integration.[2] A thorough analysis of these factors allows for a precise prediction of the spectrum for 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.

Chemical Shift (δ): The Impact of Electron-Withdrawing Groups

The chemical shift of a proton is highly sensitive to its local electronic environment.[3] The benzene proton signal appears at approximately 7.3 ppm.[4] In 3-Bromo-5-cyanobenzene-1-sulfonyl chloride, all three substituents (-SO₂Cl, -Br, -CN) are powerful electron-withdrawing groups (EWGs). These groups pull electron density away from the aromatic ring through both inductive and resonance effects. This withdrawal of electron density "deshields" the aromatic protons, meaning they are more exposed to the external magnetic field.[1] This increased exposure causes them to resonate at a significantly higher frequency, resulting in a downfield shift to a value greater than 7.3 ppm.[4]

-

H⁴ Proton: This proton is positioned ortho to both the -Br and -CN groups and para to the potent -SO₂Cl group. The cumulative deshielding from these adjacent EWGs is expected to make H⁴ the most downfield signal.

-

H²/H⁶ Protons: These equivalent protons are located ortho to the highly deshielding -SO₂Cl group. They are also meta to the -Br and -CN groups. This environment ensures they will also be strongly shifted downfield, likely appearing at a slightly lower chemical shift than H⁴.

Therefore, both signals are anticipated to appear in the 8.0 - 8.5 ppm region of the spectrum.

Spin-Spin Coupling and Multiplicity: An A₂B System

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of non-equivalent neighboring nuclei, which results in the splitting of NMR signals.[5] The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

The three aromatic protons in this molecule (H², H⁴, H⁶) form an A₂B spin system, where the two H² and H⁶ protons are equivalent (A₂) and H⁴ is unique (B). The coupling relationships are as follows:

-

H⁴ to H²/H⁶: The H⁴ proton is coupled to both H² and H⁶. The coupling pathway is across four bonds (meta-coupling, ⁴JH,H). Meta coupling constants in benzene rings are typically small, in the range of 2-3 Hz.[4] Since H⁴ is coupled to two equivalent protons, its signal will be split into a triplet (n+1 rule, where n=2).

-

H²/H⁶ to H⁴: Each of the equivalent H² and H⁶ protons is coupled to the single H⁴ proton. This is also a meta-coupling with the same ⁴J value. Therefore, the signal for the H²/H⁶ protons will be split into a doublet (n+1 rule, where n=1).

-

H² to H⁶: These protons are para to each other. The five-bond coupling (⁵JH,H) is typically very small (0-1 Hz) and is often not resolved in standard ¹H NMR spectra.[6]

Figure 2: Spin-spin coupling network for the aromatic protons.

Integration: Confirming Proton Count

The area under each NMR signal is directly proportional to the number of protons it represents.[2] For this molecule, the ratio of the integrals for the two signals will be:

-

Signal 1 (H²/H⁶): 2H

-

Signal 2 (H⁴): 1H

This 2:1 integration ratio provides definitive confirmation of the assignments derived from symmetry analysis.

Summary of Predicted Spectral Data

The analysis of chemical shift, multiplicity, and integration leads to a clear and predictable ¹H NMR spectrum. These predictions are summarized in the table below.

| Proton Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H², H⁶ | 2H | ~8.2 - 8.4 | Doublet (d) | ⁴J ≈ 2-3 |

| H⁴ | 1H | ~8.4 - 8.6 | Triplet (t) | ⁴J ≈ 2-3 |

Experimental Protocol for ¹H NMR Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is recommended for the characterization of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride into a clean, dry NMR tube.

-

Rationale: This amount provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable number of scans.

-

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). It is crucial to use an anhydrous grade of solvent.

-

Rationale: CDCl₃ is a standard solvent for many organic molecules and has a minimal residual solvent signal that does not interfere with the aromatic region.[7] Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid; using anhydrous solvent prevents sample degradation.[8]

-

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Rationale: TMS provides a sharp singlet at a known frequency, allowing for accurate calibration of the chemical shift axis.

-

-

Dissolution: Cap the NMR tube securely and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved.

-

Rationale: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals. Inhomogeneity can lead to significant line broadening.[9]

-

Spectrometer Setup and Data Acquisition (400 MHz Example)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.

-

Rationale: The lock system compensates for magnetic field drift over time, ensuring spectral stability.

-

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Rationale: Proper shimming is the most critical step for achieving narrow line widths and resolving the fine splitting patterns (i.e., the small meta-couplings).[9]

-

-

Acquisition Parameters: Set up a standard 1D proton experiment with the following parameters:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Rationale: A sufficient relaxation delay ensures that all protons have fully returned to their equilibrium state before the next pulse, which is essential for accurate signal integration.

-

-

Number of Scans (NS): 8-16 scans.

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio, making the signals clearer and the small couplings more visible.

-

-

-

Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to generate the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Interpretation and Conclusion

The ¹H NMR spectrum of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a textbook example of how molecular structure and symmetry directly dictate spectroscopic output. The anticipated spectrum, consisting of a doublet integrating to 2H and a triplet integrating to 1H, both in the far downfield region (δ > 8.0 ppm) and exhibiting fine splitting characteristic of meta-coupling, provides an unambiguous fingerprint of the molecule.

For researchers in pharmaceutical and materials science, this detailed spectral analysis is not merely an academic exercise. It is a crucial tool for quality control, allowing for rapid confirmation of the compound's identity and purity. Furthermore, in drug development and process chemistry, monitoring the characteristic signals of this intermediate via ¹H NMR can provide invaluable real-time information on reaction progress and yield. This guide provides the theoretical foundation and practical methodology required to confidently utilize ¹H NMR for the robust characterization of this important chemical entity.

References

- Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation.

- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 5.5: Spin-Spin Coupling. Retrieved from [Link]

-

PubChemLite. (2025). 3-bromo-5-cyanobenzene-1-sulfonyl chloride (C7H3BrClNO2S). Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Cambridge. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Sulfonyl Cyanides. Retrieved from [Link]

-

YouTube. (2021, November 28). NMR SPECTROSCOPY (Theory & Principle) Part-1. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. process-nmr.com [process-nmr.com]

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-cyanobenzene-1-sulfonyl chloride

Introduction: Elucidating the Structure of a Key Chemical Intermediate

3-Bromo-5-cyanobenzene-1-sulfonyl chloride is a bespoke chemical intermediate vital in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its precise molecular structure and purity are paramount to the success of subsequent synthetic steps and the quality of the final product. Mass spectrometry stands as a cornerstone analytical technique for the unambiguous identification and structural characterization of such molecules. This guide provides an in-depth exploration of the mass spectrometric behavior of 3-bromo-5-cyanobenzene-1-sulfonyl chloride, offering researchers, scientists, and drug development professionals a practical framework for its analysis. We will delve into the theoretical underpinnings of its ionization and fragmentation, backed by field-proven insights to ensure robust and reliable analytical outcomes.

Core Principles of Ionization for Aromatic Sulfonyl Chlorides

The choice of ionization technique is critical in mass spectrometry, dictating the nature and extent of fragmentation, and ultimately, the quality of the resulting spectrum. For 3-bromo-5-cyanobenzene-1-sulfonyl chloride, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

Electron Ionization (EI): The Hard Ionization Approach for Fragmentation Analysis

Electron Ionization (EI) is a classic, high-energy ionization technique that involves bombarding the analyte with a beam of electrons, typically at 70 eV.[1] This energetic interaction is often sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[1] For a molecule like 3-bromo-5-cyanobenzene-1-sulfonyl chloride, with its stable aromatic core, EI is particularly effective at revealing its structural intricacies through characteristic fragment ions.[2] The stability of the aromatic ring often ensures the presence of a discernible molecular ion peak, a crucial starting point for spectral interpretation.[2]

Electrospray Ionization (ESI): The Soft Ionization Technique for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[3] This gentle process minimizes fragmentation, making it ideal for confirming the molecular weight of the analyte.[3] ESI is particularly useful when analyzing thermally labile or high molecular weight compounds, though it is also highly effective for smaller molecules like 3-bromo-5-cyanobenzene-1-sulfonyl chloride, especially when coupled with liquid chromatography (LC-MS).[3]

Deciphering the Isotopic Signature: The Bromine and Chlorine Effect

A defining feature in the mass spectrum of 3-bromo-5-cyanobenzene-1-sulfonyl chloride is the presence of bromine and chlorine, both of which have significant natural isotopes. Bromine exists as two major isotopes, ⁷⁹Br (50.5%) and ⁸¹Br (49.5%), in an approximate 1:1 ratio.[4] Chlorine also has two main isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in a roughly 3:1 ratio.[4]

Consequently, the molecular ion (and any fragment containing both bromine and chlorine) will appear as a cluster of peaks. The most intense peak will be the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl). There will be a significant M+2 peak of nearly equal intensity due to the ⁸¹Br isotope, and additional smaller M+2 and M+4 peaks corresponding to the presence of ³⁷Cl and the combination of ⁸¹Br and ³⁷Cl. Recognizing this characteristic isotopic pattern is the first and most crucial step in identifying the compound in a mass spectrum.[5]

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of 3-bromo-5-cyanobenzene-1-sulfonyl chloride is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The sulfonyl chloride group is the most labile part of the molecule, while the aromatic ring provides a stable scaffold.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, we can anticipate a series of fragmentation events, as illustrated in the workflow below. The initial ionization event will produce a molecular ion radical cation, [M]⁺•.

Caption: Predicted EI Fragmentation Pathway.

The primary fragmentation pathways are expected to be:

-

Loss of a Chlorine Radical: Cleavage of the relatively weak S-Cl bond will lead to the formation of the [M-Cl]⁺ ion. This is a common fragmentation for sulfonyl chlorides.

-

Loss of the Sulfonyl Chloride Group: Homolytic cleavage of the C-S bond will result in the loss of a sulfonyl chloride radical (•SO₂Cl), yielding a stable aromatic cation.

-

Loss of Sulfur Dioxide: A characteristic fragmentation of aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule, often through a rearrangement process.[6][7][8] This can occur from the [M-Cl]⁺ ion.

-

Further Fragmentation of the Aromatic Ring: The resulting aromatic cations can undergo further fragmentation, such as the loss of the cyano group (CN) or the bromine atom (Br).

Electrospray Ionization (ESI) Fragmentation

In positive-ion mode ESI, the molecule is likely to be observed as a protonated species, [M+H]⁺, or as adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).[9] Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns will be similar to those in EI but may differ in relative intensities due to the different ionization mechanism.

Caption: Predicted ESI-MS/MS Fragmentation.

Key fragmentation pathways in ESI-MS/MS are anticipated to be:

-

Loss of SO₂: Similar to EI, the loss of sulfur dioxide from the protonated molecule is a highly probable fragmentation pathway for sulfonamides and related compounds.[6][8]

-

Loss of a Chlorine Radical: Cleavage of the S-Cl bond can also occur in CID.

Quantitative Data Summary